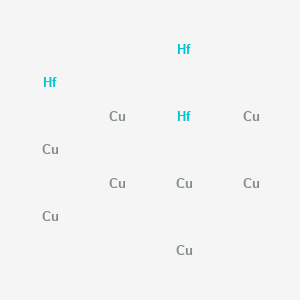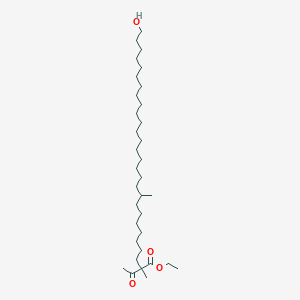
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene is an organic compound that features a benzene ring substituted with a chlorophenoxy group, a nitro group, and a propylsulfanyl group
Vorbereitungsmethoden
The synthesis of 4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with potassium hydroxide to generate the phenoxy ion, which then reacts with a suitable nitro-substituted benzene derivative to form the desired product . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification and characterization using techniques such as recrystallization, chromatography, and spectroscopy.
Analyse Chemischer Reaktionen
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various solvents like ethanol and DMF. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism by which 4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorophenoxy and propylsulfanyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-phenoxybenzene: This compound lacks the nitro and propylsulfanyl groups, making it less reactive in certain chemical reactions.
4-Chlorodiphenyl ether: Similar in structure but without the nitro and propylsulfanyl groups, it has different chemical and biological properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a different functional group arrangement, leading to distinct biological activities.
Eigenschaften
CAS-Nummer |
61167-03-1 |
|---|---|
Molekularformel |
C15H14ClNO3S |
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
4-(4-chlorophenoxy)-1-nitro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C15H14ClNO3S/c1-2-9-21-15-10-13(7-8-14(15)17(18)19)20-12-5-3-11(16)4-6-12/h3-8,10H,2,9H2,1H3 |
InChI-Schlüssel |
ZCZQGRMYEUTFLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)

![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)


